

Spectroscopic and Methodological Deep Dive: N-Boc-trans-4-hydroxy-D-proline

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Compound of Interest

Compound Name:	<i>N</i> -Boc-4-hydroxy-D-proline, trans-
CAS No.:	147266-92-0
Cat. No.:	B142493

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A Comprehensive Technical Guide for Researchers and Drug Development Professionals

N-Boc-trans-4-hydroxy-D-proline, a chiral synthetic building block, plays a critical role in the development of novel therapeutics, particularly in peptide synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is paramount for its effective utilization, ensuring purity, and confirming structural integrity during multi-step syntheses. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Boc-trans-4-hydroxy-D-proline, alongside the experimental protocols for acquiring these crucial datasets.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-Boc-trans-4-hydroxy-D-proline. Due to the limited availability of directly published spectra for the free acid, data for closely related analogues, such as its methyl ester and the deprotected parent compound, are provided for comparative analysis.

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
N-Boc-trans-4-hydroxy-D-proline Methyl Ester	Not Specified	(Specific peak assignments are not available in the provided search results)
trans-4-Hydroxy-D-proline	D ₂ O	(Specific peak assignments are not available in the provided search results)

 Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
trans-4-Hydroxy-D-proline	D ₂ O	(Specific peak assignments are not available in the provided search results)
Boc-hyp(tBu)-OH (a related compound)[1]	MeOH-d ₄	28.5, 38.8, 39.7, 48.4, 54.5, 55.0, 58.8, 68.6, 69.0, 69.9, 70.6, 75.2, 120.9, 126.1, 126.2, 128.1, 128.8, 142.5, 142.6, 142.7, 145.1, 145.4, 145.4, 156.5, 156.7, 175.5, 175.7

Table 3: IR Spectroscopic Data

Compound	Technique	Key Absorption Bands (cm ⁻¹)
N-Boc-trans-4-hydroxy-L-proline Methyl Ester	ATR-IR	(Specific peak assignments are not available in the provided search results)

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M+Na] ⁺ (m/z)
Boc-hyp(tBu)-OH (a related compound)[1]	ESI-EMM	432.1787 (calculated), 432.1800 (found)

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying spectroscopic data. The following sections outline generalized experimental protocols for NMR, IR, and MS analysis of N-Boc-trans-4-hydroxy-D-proline, based on standard practices for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity of N-Boc-trans-4-hydroxy-D-proline.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

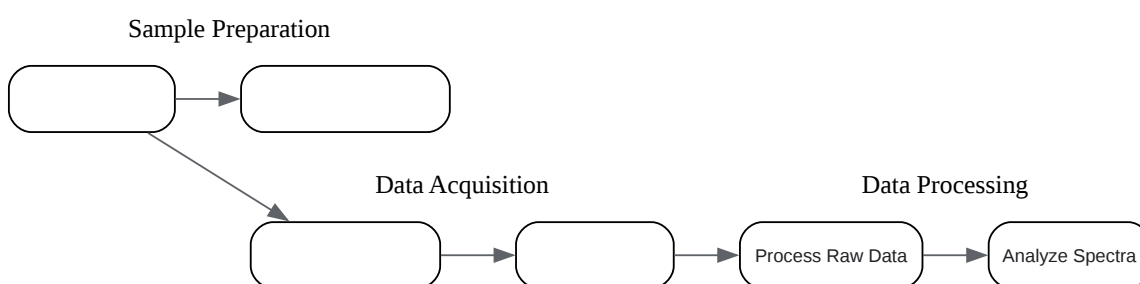
- Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent may affect chemical shifts.
- Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard 1D proton experiment.
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: Typically 0-12 ppm.

¹³C NMR Acquisition Parameters:

- Pulse Program: Standard 1D carbon experiment with proton decoupling.
- Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Spectral Width: Typically 0-200 ppm.



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Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in N-Boc-trans-4-hydroxy-D-proline.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

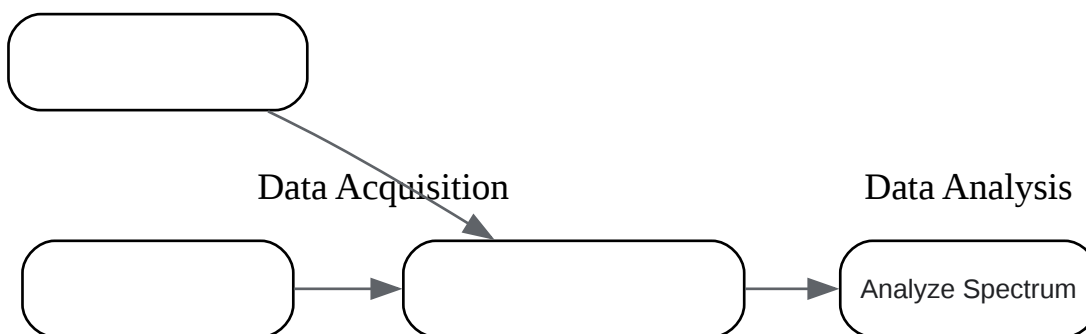
Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact.

Data Acquisition:

- Spectral Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are usually sufficient.
- A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

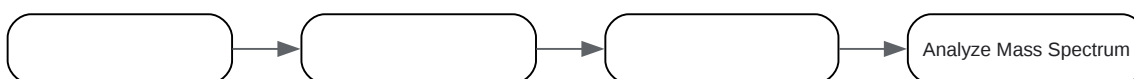
Sample Preparation



Sample Preparation

Data Acquisition

Data Analysis



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References

- [1. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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